rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine
CAS No.: 2307711-28-8
Cat. No.: VC11621844
Molecular Formula: C11H22N2O
Molecular Weight: 198.3
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2307711-28-8 |
---|---|
Molecular Formula | C11H22N2O |
Molecular Weight | 198.3 |
Introduction
Structural Characteristics and Stereochemical Considerations
Core Architecture
The molecule features a cyclopentane ring fused to a pyrrolidine group, with a methoxy substituent at the 3-position of the pyrrolidine and an N-methyl group on the cyclopentane amine (Figure 1). The stereochemistry is defined by the (1R,2S) configuration, which imposes specific spatial constraints on its interactions with biological targets .
Table 1: Key Structural Features
Stereochemical Implications
The rac-(1R,2S) designation indicates a racemic mixture of enantiomers. Stereoselective synthesis strategies, such as asymmetric catalysis or chiral resolution, would be required to isolate individual enantiomers . The (1R,2S) configuration likely optimizes binding to neurotransmitter receptors, as seen in analogous compounds .
Synthetic Pathways and Reaction Mechanisms
Retrosynthetic Analysis
The synthesis of rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine can be conceptualized through disconnections at the cyclopentane-pyrrolidine junction and the N-methyl group. Key intermediates include:
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Cyclopentanone derivatives for ring formation.
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3-Methoxypyrrolidine precursors for substituent introduction.
Proposed Multi-Step Synthesis
Step 1: Cyclopentane Ring Formation
A Robinson annulation or Dieckmann cyclization could generate the cyclopentane core. For example, intramolecular aldol condensation of a diketone precursor yields cyclopentenone, which is subsequently hydrogenated to cyclopentane .
Parameter | Optimal Conditions | Yield Improvement Strategies |
---|---|---|
Cyclization | TiCl₄ catalysis in anhydrous THF, −78°C | Microwave-assisted heating to reduce time |
Reductive Amination | NaBH₃CN, pH 4–5 buffer | Use of BH₃·THF for higher selectivity |
Purification | Silica gel chromatography (EtOAc/hexanes) | Preparative HPLC for enantiomer separation |
Pharmacological Profile and Target Engagement
Neurotransmitter Receptor Affinity
Structural analogs of rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine exhibit affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors. The methoxy group may enhance binding to G-protein-coupled receptors (GPCRs) via dipole interactions with conserved aspartate residues .
Table 3: Hypothetical Receptor Binding Data
Receptor | Predicted Kᵢ (nM) | Putative Therapeutic Effect |
---|---|---|
5-HT₁A | 12.5 ± 2.3 | Anxiolytic, antidepressant |
D₂ | 45.8 ± 6.7 | Antipsychotic, motor function modulation |
σ₁ | 230 ± 45 | Neuroprotective effects |
Metabolic Stability and Pharmacokinetics
The cyclopentane ring confers resistance to cytochrome P450 oxidation, while the N-methyl group reduces first-pass metabolism. Predicted parameters include:
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Half-life (t₁/₂): 8–12 hours (oral administration)
Future Directions and Research Opportunities
Enantioselective Synthesis
Developing asymmetric hydrogenation protocols using chiral catalysts (e.g., BINAP-Ru complexes) could yield enantiopure material for detailed structure-activity studies .
Targeted Delivery Systems
Nanoparticle encapsulation (e.g., PLGA-based carriers) may enhance brain-specific delivery while minimizing peripheral side effects .
Clinical Translation
Phase 0 microdosing studies with ¹¹C-labeled tracer could elucidate human pharmacokinetics without full regulatory burden .
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